molecular formula C8H6ClNO2S2 B8729200 5-Chloro-2-(methylsulfonyl)benzo[d]thiazole

5-Chloro-2-(methylsulfonyl)benzo[d]thiazole

Cat. No. B8729200
M. Wt: 247.7 g/mol
InChI Key: GRNXYJLLHZIBDR-UHFFFAOYSA-N
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Patent
US05053408

Procedure details

A mixture of 1.80 g (8.34 mmols) of 5-chloro-2-methylthiobenzothiazole, 1.80 g (11.39 mmols) of potassium permanganate and 45 ml of 50% aqueous acetic acid solution was stirred at room temperature for an hour. After the reaction, a 30.0 to 35.5% aqueous hydrogen peroxide solution was dropwise added to the mixture with stirring under ice cooling until to be colorless. An aqueous sodium thiosulfate was added to the mixture followed by extraction of the solution with chloroform. The chloroform layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to afford 2.05 g (yield: 100%) of 5-chloro-2-methanesulfonylbenzothiazole. A mixture of 1.64 g (6.62 mmols) of the above compound, 2.57 g (9.91 mmols) of Compound b obtained in Reference Example 2 and 40 ml of acetonitrile was heated under reflux for 20 hours. The mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =100/1).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8](SC)=[N:7][C:6]=2[CH:12]=1.[Mn]([O-])(=O)(=O)=O.[K+].OO.[S:21]([O-:25])([O-])(=[O:23])=S.[Na+].[Na+].[C:28](O)(=O)C>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:21]([CH3:28])(=[O:25])=[O:23])=[N:7][C:6]=2[CH:12]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(S2)SC)C1
Name
Quantity
1.8 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
STIRRING
Type
STIRRING
Details
with stirring under ice cooling until
EXTRACTION
Type
EXTRACTION
Details
followed by extraction of the solution with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(S2)S(=O)(=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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